![molecular formula C22H18N4O2S B2949842 N-(4-(2-oxo-2-(quinolin-5-ylamino)ethyl)thiazol-2-yl)-2-phenylacetamide CAS No. 1210426-49-5](/img/structure/B2949842.png)
N-(4-(2-oxo-2-(quinolin-5-ylamino)ethyl)thiazol-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-oxo-2-(quinolin-5-ylamino)ethyl)thiazol-2-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Antitumor Activity
This compound has been found to have potent antitumor effects . It has been reported that it inhibits pancreatic invasive ductal adenocarcinoma cell proliferation . It also showed clear synergistic antitumor effects with 5-fluorouracil in the human alveolar adenocarcinoma cell line A549 and the non-small-cell lung carcinoma cell line EKVX .
Glutaminase-1 Inhibition
The compound is a selective inhibitor of glutaminase-1 (GLS1) . GLS1 is an enzyme that plays a key role in glutaminolysis, a metabolic process that cancer cells often rely on for growth and survival . By inhibiting GLS1, the compound can potentially starve cancer cells of the nutrients they need to proliferate .
Senescent Cell Removal
The compound plays a significant role in senescent cell removal . Senescent cells are aged or damaged cells that no longer divide but remain metabolically active. These cells can contribute to aging and various diseases, so compounds that can remove them have potential therapeutic value .
Positron Emission Tomography (PET) Probe
The compound has been synthesized as a positron emission tomography (PET) probe . PET is a type of imaging test that helps reveal how tissues and organs are functioning. The compound, labeled with a radioactive isotope, can be used as a tracer in PET scans to help visualize certain biological processes .
Inhibition of Abl Kinase
More recently, the compound has been found to inhibit Abl kinase with an IC50 value of 7.4 µM . Abl kinases are proteins that play a role in cell division, cell adhesion, and stress response. Inhibitors of these kinases can have potential applications in the treatment of certain types of cancer .
Potential for Clinical Trials
Several thiadiazole-containing compounds, including this one, have moved into clinical trials either as single agents or in combination with existing anticancer drugs . This suggests that the compound has potential for further development as a therapeutic agent .
Mécanisme D'action
Target of Action
The primary target of this compound is the kidney-type glutaminase (KGA) . KGA is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process that is essential for various metabolic pathways .
Mode of Action
The compound, also known as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), acts as a potent inhibitor of KGA . BPTES inhibits the allosteric activation caused by phosphate binding and promotes the formation of an inactive complex .
Biochemical Pathways
The inhibition of KGA by this compound affects the glutamine metabolism pathway. By inhibiting KGA, the conversion of glutamine to glutamate is reduced, which can impact various downstream processes, including the production of α-ketoglutarate, a key component of the citric acid cycle .
Result of Action
The inhibition of KGA by this compound can potentially limit the accumulation of excess glutamate, which may help minimize the loss of neurological function that accompanies brain injury .
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-(quinolin-5-ylamino)ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-20(12-15-6-2-1-3-7-15)26-22-24-16(14-29-22)13-21(28)25-19-10-4-9-18-17(19)8-5-11-23-18/h1-11,14H,12-13H2,(H,25,28)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGJPLQVGBYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(quinolin-5-ylamino)ethyl)thiazol-2-yl)-2-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.